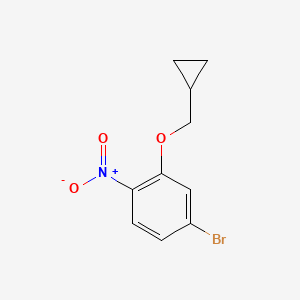
3-(1,1-ジフルオロプロピル)ピラジン-2-アミン
説明
“3-(1,1-Difluoropropyl)pyrazin-2-amine” is a chemical compound with the molecular formula C7H9F2N3. It has a molecular weight of 173.16 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(1,1-Difluoropropyl)pyrazin-2-amine” consists of a pyrazine ring attached to a 1,1-difluoropropyl group and an amine group . The exact structure and properties can be further analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .科学的研究の応用
医薬品化学: c-Met阻害
3-(1,1-ジフルオロプロピル)ピラジン-2-アミン: は、c-Metタンパク質キナーゼの阻害における潜在的な役割から、医薬品化学において注目されている化合物です。このキナーゼは様々な癌に関与しており、その阻害は抗癌剤にとって貴重な標的となりえます。 この化合物の構造により、キナーゼのATP結合部位と相互作用することができ、新しい治療薬の開発につながる可能性があります .
神経薬理学: GABA A調節
神経薬理学において、この化合物はGABA A受容体のモジュレーターとして有望視されています。これらの受容体は、成熟した脊椎動物の中枢神経系における主要な抑制性化合物である神経伝達物質GABAに応答する受容体の一種です。 これらの受容体の調節は、不安、不眠症、てんかんの治療に治療的な応用を持つ可能性があります .
高分子化学: 太陽電池への応用
3-(1,1-ジフルオロプロピル)ピラジン-2-アミンの構造単位は、太陽電池に使用されるポリマーに組み込まれています。 これらのポリマーは、より良い光の吸収と電荷輸送を促進することで、太陽電池の効率を向上させることができます。これは、太陽エネルギーを電気エネルギーに変換するために重要です .
生化学: BACE-1阻害
この化合物は、βアミロイドペプチドの生成に関与する酵素であるBACE-1(β-セクレターゼ1)の阻害の可能性についても研究されています。 これらのペプチドが脳に蓄積することはアルツハイマー病の特徴であり、BACE-1阻害によるそれらの減少は現在調査中の治療戦略です .
蛍光プローブ
その独特の化学構造により、3-(1,1-ジフルオロプロピル)ピラジン-2-アミンは蛍光プローブを作成するために使用できます。 これらのプローブは、顕微鏡下で特定のタンパク質、細胞、または組織を標識および可視化するために使用できるため、生物学的研究および医学的診断において貴重なツールです .
合成経路と実際的な応用
この化合物は、ヘテロ環式ジアミンを亜硝酸塩で環化させるか、ヒドラジン水和物をジカルボニル1,2,3-トリアゾールと反応させるなど、様々な合成経路によって得られます。 その実際的な応用は、新しい医薬品や材料の開発に不可欠なヘテロ環の合成にまで及びます .
作用機序
Target of Action
It is known that pyrrolopyrazine derivatives, which include 3-(1,1-difluoropropyl)pyrazin-2-amine, have exhibited various biological activities .
Mode of Action
The compound is part of the pyrrolopyrazine class, which has shown a wide range of biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been associated with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
It is known that pyrrolopyrazine derivatives have shown a wide range of biological activities .
生化学分析
Biochemical Properties
3-(1,1-Difluoropropyl)pyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways and the overall biochemical environment.
Cellular Effects
The effects of 3-(1,1-Difluoropropyl)pyrazin-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it can impact the expression of genes involved in oxidative stress responses and metabolic regulation, thereby influencing the overall cellular homeostasis.
Molecular Mechanism
At the molecular level, 3-(1,1-Difluoropropyl)pyrazin-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic flux . The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,1-Difluoropropyl)pyrazin-2-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy and potential changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of 3-(1,1-Difluoropropyl)pyrazin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
3-(1,1-Difluoropropyl)pyrazin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of the cell. These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(1,1-Difluoropropyl)pyrazin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these processes is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
3-(1,1-Difluoropropyl)pyrazin-2-amine exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
3-(1,1-difluoropropyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3/c1-2-7(8,9)5-6(10)12-4-3-11-5/h3-4H,2H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXNWYCDAPRRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN=C1N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)
![[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate](/img/structure/B1412632.png)
![1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412633.png)
![3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1412634.png)
![3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole](/img/structure/B1412635.png)

![N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1412637.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B1412641.png)

![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)

![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)


